molecular formula C17H18N4O2S B4332760 2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4332760
M. Wt: 342.4 g/mol
InChI Key: JUFJPNGETXBSRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, starting from basic precursors to complex molecules through reactions such as condensation, cyclocondensation, and amidation. Studies have demonstrated the synthesis of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives and their structural establishment through spectral data (Wang et al., 2010).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as MS, IR, CHN, and 1H NMR spectral data. The intermediate compounds and derivatives are often validated by single-crystal X-ray diffraction, providing insight into the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of these molecules (Yu et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including carbodiimide condensation, which is a convenient method for synthesizing novel derivatives. The chemical reactivity is influenced by the presence of functional groups such as the thiadiazole ring, which is known for its involvement in nucleophilic substitution and addition reactions (El-Sayed et al., 2015).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-3-4-9-14-20-21-17(24-14)19-16(23)15(22)12-10-18-13-8-6-5-7-11(12)13/h5-8,10,18H,2-4,9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJPNGETXBSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(1H-indol-3-yl)-2-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

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